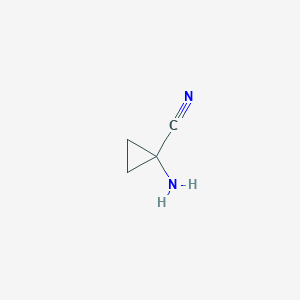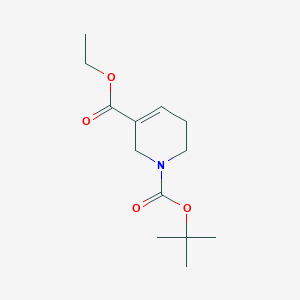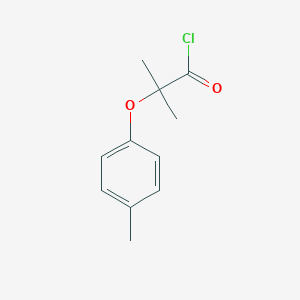
2-Methyl-2-(4-methylphenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-methylphenoxy)propanoyl chloride, commonly abbreviated as MMPC, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in organic solvents. MMPC is primarily used in the synthesis of other compounds, including drugs and pharmaceuticals, and has been studied for its biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be achieved via the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride.
Starting Materials
2-methyl-2-(4-methylphenoxy)propanoic acid, thionyl chloride
Reaction
Add thionyl chloride dropwise to a solution of 2-methyl-2-(4-methylphenoxy)propanoic acid in a dry solvent such as dichloromethane or chloroform., Heat the mixture under reflux for several hours until all the starting material has dissolved., Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude product., Purify the product by recrystallization or column chromatography to obtain the final product, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.
Applications De Recherche Scientifique
MMPC has a wide range of applications in scientific research due to its ability to form stable compounds with other molecules. It has been used in the synthesis of drugs and pharmaceuticals, particularly those used in the treatment of cancer and other diseases. Additionally, MMPC has been used to synthesize compounds for use in the study of enzyme kinetics, receptor-ligand interactions, and other biochemical and physiological processes.
Mécanisme D'action
MMPC is able to form stable compounds with other molecules due to its high reactivity. When MMPC reacts with other molecules, it forms a covalent bond with them, which results in a new compound with unique properties. This is the basis of its use in the synthesis of drugs and pharmaceuticals, as well as its use in the study of biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MMPC have been studied extensively. It has been found to have a wide range of effects, including the inhibition of enzymes, the modulation of receptor-ligand interactions, and the modulation of gene expression. Additionally, MMPC has been found to have anti-inflammatory and antioxidant effects, as well as other beneficial effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MMPC in lab experiments has several advantages. It is easy to synthesize, has a low cost, and can be used to create a wide range of compounds with unique properties. Additionally, MMPC is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use, such as the potential for toxicity and the potential for interference with other biochemical processes.
Orientations Futures
The use of MMPC in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further exploration of its biochemical and physiological effects, development of new compounds for use in drug and pharmaceutical synthesis, and exploration of its potential applications in the fields of biotechnology and nanotechnology. Additionally, further research into the safety and efficacy of MMPC could lead to new medical treatments and therapies.
Propriétés
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUHOBNVSNTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553656 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
CAS RN |
116762-24-4 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

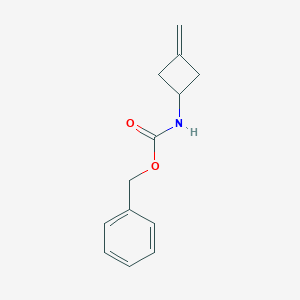
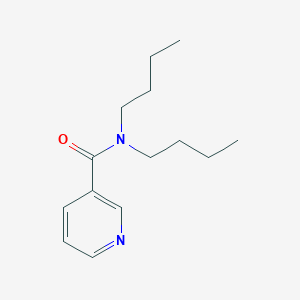

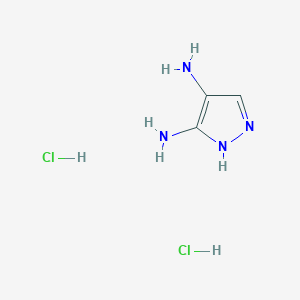
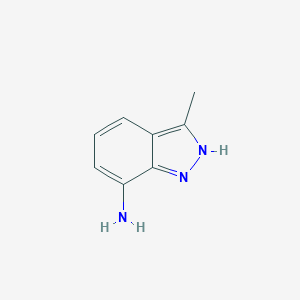

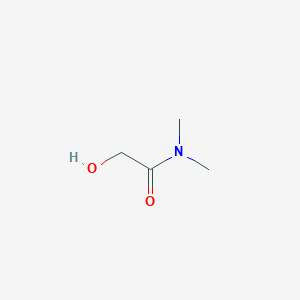

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)
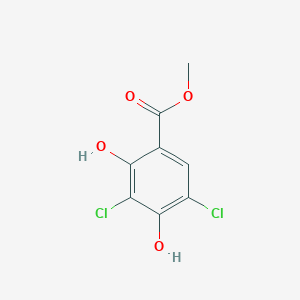
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
